molecular formula C20H15ClFN3O2S2 B2981189 N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687562-71-6

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2981189
CAS RN: 687562-71-6
M. Wt: 447.93
InChI Key: ICCDRDNDYIDZOQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClFN3O2S2 and its molecular weight is 447.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The structural and physicochemical parameters of these compounds contribute to their antibacterial efficacy (Desai et al., 2008).

Antimicrobial Activity

Similar compounds have also been synthesized for their antimicrobial activity against different microorganisms, demonstrating the potential of these substances in combating various microbial infections (Mistry et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

These compounds have been studied for their photochemical and thermochemical properties, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their interaction with biological targets like Cyclooxygenase 1 (COX1) has also been explored through molecular docking studies (Mary et al., 2020).

Antitumor Activity

There is significant research indicating the antitumor potential of these compounds. They have shown potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a well-known chemotherapy drug (Hafez et al., 2017).

Antinociceptive and Anti-inflammatory Properties

These compounds have also been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties, demonstrating significant activity in these areas. This indicates their potential in the development of new analgesic and anti-inflammatory medications (Selvam et al., 2012).

CNS Depressant Activity

Additionally, derivatives of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and screened for central nervous system depressant activity, showing marked sedative action, which could be useful in developing new CNS drugs (Manjunath et al., 1997).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S2/c21-12-2-1-3-14(10-12)23-17(26)11-29-20-24-16-8-9-28-18(16)19(27)25(20)15-6-4-13(22)5-7-15/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCDRDNDYIDZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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